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molecular formula C10H16N2O2 B8713012 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Cat. No. B8713012
M. Wt: 196.25 g/mol
InChI Key: FOQBIMQAFAKLEX-UHFFFAOYSA-N
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Patent
US08575352B2

Procedure details

Combine 3-ethoxy-N,N-bis[(4-methoxyphenyl)methyl]-2-(2-pyridyloxy)propan-1-amine (1.05 g, 2.41 mmol), palladium/carbon (5%, 0.11 g, 0.05 mmol), and tert-butyl alcohol (15 mL). Purge with hydrogen gas 3 times and then stir the mixture at 50° C. under an atmosphere of hydrogen gas for 4 days. Filter the reaction through a Celite® plug and rinse the plug with EtOAc (2×30 mL). Collect the filtrate and concentrate under reduced pressure to afford the title compound (0.42 g, 89.0%) as a yellow oil. MS (m/z): 197 (M+1).
Name
3-ethoxy-N,N-bis[(4-methoxyphenyl)methyl]-2-(2-pyridyloxy)propan-1-amine
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH:5]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[CH2:6][N:7](CC1C=CC(OC)=CC=1)CC1C=CC(OC)=CC=1)[CH3:2]>[Pd].C(O)(C)(C)C>[CH2:1]([O:3][CH2:4][CH:5]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[CH2:6][NH2:7])[CH3:2]

Inputs

Step One
Name
3-ethoxy-N,N-bis[(4-methoxyphenyl)methyl]-2-(2-pyridyloxy)propan-1-amine
Quantity
1.05 g
Type
reactant
Smiles
C(C)OCC(CN(CC1=CC=C(C=C1)OC)CC1=CC=C(C=C1)OC)OC1=NC=CC=C1
Step Two
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir the mixture at 50° C. under an atmosphere of hydrogen gas for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge with hydrogen gas 3 times
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the reaction through a Celite® plug
WASH
Type
WASH
Details
rinse the plug with EtOAc (2×30 mL)
CUSTOM
Type
CUSTOM
Details
Collect the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)OCC(CN)OC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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